Z-Homophe-OH

Catalog No.
S1767917
CAS No.
127862-89-9
M.F
C18H19NO4
M. Wt
313.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Z-Homophe-OH

CAS Number

127862-89-9

Product Name

Z-Homophe-OH

IUPAC Name

(2S)-4-phenyl-2-(phenylmethoxycarbonylamino)butanoic acid

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

InChI

InChI=1S/C18H19NO4/c20-17(21)16(12-11-14-7-3-1-4-8-14)19-18(22)23-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,22)(H,20,21)/t16-/m0/s1

InChI Key

GUWSQYJXSRIJCI-INIZCTEOSA-N

SMILES

C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2

Synonyms

127862-89-9;Z-Homophe-OH;Z-L-homophenylalanine;(S)-2-(((Benzyloxy)carbonyl)amino)-4-phenylbutanoicacid;(S)-2-(Z-amino)-4-phenylbutyricacid;Cbz-L-homophenyl-Ala;Cbz-L-homoPhenylalanine;ST51037505;Cbz-L-Homophe;SCHEMBL2487005;09968_FLUKA;BDBM36225;CTK8B7736;MolPort-003-925-719;ZINC2391140;5378AA;ANW-58319;AM83539;AJ-35727;AK-83360;KB-48803;SY012061;RT-016314;K-3982;I14-42599

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)CC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2

Organic Synthesis:

(S)-2-(((Benzyloxy)carbonyl)amino)-4-phenylbutanoic acid, also known as Z-D-homophenylalanine, serves as a valuable chiral building block in organic synthesis. Its chiral center and functional groups allow for its incorporation into various target molecules, particularly those with potential pharmaceutical applications. [Source: PubChem, "(R)-2-(((Benzyloxy)carbonyl)amino)-4-phenylbutanoic acid", ]

Z-Homophe-OH, also known as 4-phenylbutyric acid, is a non-proteinogenic amino acid derivative that serves as a valuable building block in peptide synthesis. It features a phenyl group attached to a butyric acid backbone, which provides unique properties beneficial for various chemical applications. The compound is characterized by its ability to protect amino and carboxyl functional groups during synthetic procedures, thereby facilitating the selective modification of other functional groups without interference from the amino acids' side chains .

That are essential for peptide synthesis and modification. Key reactions include:

  • Acylation: The carboxylic acid group can react with amines to form amides, which is crucial in peptide bond formation.
  • Deprotection: Under specific conditions, Z-Homophe-OH can release protected amino acids, allowing for the finalization of peptide structures.
  • Oxidation: The amino group can be oxidized to form corresponding oxo derivatives, which may enhance the compound's reactivity and utility in further synthetic pathways .

Z-Homophe-OH exhibits biological activities that make it relevant in pharmacology and biochemistry. Notably, it has been studied for its potential effects on cellular processes and its role as a chaperone in protein folding. 4-Phenylbutyric acid has shown promise in treating conditions such as urea cycle disorders due to its ability to enhance protein solubility and stability . Furthermore, studies indicate that it may have neuroprotective effects, potentially influencing pathways related to neurodegenerative diseases .

The synthesis of Z-Homophe-OH typically involves the following methods:

  • Solid-Phase Peptide Synthesis: This method utilizes Z-Homophe-OH as a protected amino acid derivative on a resin support, allowing for the sequential addition of other amino acids.
  • Chemical Modification: Starting from commercially available phenylbutyric acid, various protective groups can be introduced or removed under controlled conditions to yield Z-Homophe-OH .
  • Biochemical Pathways: Enzymatic methods may also be employed to synthesize Z-Homophe-OH through metabolic pathways involving phenylalanine or other related compounds.

Z-Homophe-OH finds applications across several fields:

  • Peptide Synthesis: It is widely used as a building block in the synthesis of peptides and proteins due to its protective properties.
  • Pharmaceutical Development: The compound is investigated for its therapeutic potential in various diseases, particularly those involving protein misfolding or aggregation.
  • Research: Z-Homophe-OH serves as a tool in biochemical research for studying protein interactions and modifications .

Studies on Z-Homophe-OH interactions focus on its role in protein folding and stability. It has been shown to interact with chaperones and other proteins involved in cellular stress responses, potentially modulating their activity. Additionally, research into its interactions with small molecules suggests that it may influence drug efficacy by altering the solubility and distribution of therapeutic agents within biological systems .

Z-Homophe-OH shares structural similarities with several other compounds that are utilized in peptide synthesis and biochemical research. Here are some notable comparisons:

Compound NameStructureUnique Features
HomophenylalanineC9H11NO2A direct analog with similar protective properties but differing side chains.
4-Phenylbutyric AcidC10H12O2Shares the same core structure but lacks the amino functionality.
Z-Dap-OHC6H12N2O2Contains a different side chain (diaminopropanoic acid) providing distinct reactivity patterns.
Z-ArginineC6H14N4O2A more complex structure with multiple functional groups affecting its interaction with biological systems.

Z-Homophe-OH is unique due to its specific balance between hydrophobicity from the phenyl group and reactivity from the carboxylic acid functionality, making it particularly useful in applications requiring selective protection and reactivity control during peptide synthesis .

XLogP3

3.4

Dates

Modify: 2023-08-15

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